[(2,4-Difluorophenyl)methyl](2-methylbutan-2-YL)amine
Description
(2,4-Difluorophenyl)methylamine (CAS: 251660-93-2) is an organofluorine compound with the molecular formula C₁₂H₁₇F₂N and a molecular weight of 213.27. Structurally, it features a 2,4-difluorophenyl group attached to a methylamine backbone, with a branched 2-methylbutan-2-yl substituent on the nitrogen atom. The presence of fluorine atoms at the 2- and 4-positions of the aromatic ring enhances its electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .
Fluorine’s high electronegativity and small atomic radius contribute to increased metabolic stability and lipophilicity compared to non-fluorinated analogs, which is advantageous in drug design .
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-12(2,3)15-8-9-5-6-10(13)7-11(9)14/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
VFEHISFMCXOOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Oxides of the parent compound
Reduction: Reduced amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2,4-Difluorophenyl)methylamine and its halogenated/bulkier analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties | Applications |
|---|---|---|---|---|---|
| (2,4-Difluorophenyl)methylamine | C₁₂H₁₇F₂N | 213.27 | 2,4-difluorophenyl | High lipophilicity, metabolic stability; liquid (assumed) | Pharma intermediates, agrochemicals |
| (2,4-Dichlorophenyl)methylamine | C₁₂H₁₇Cl₂N | ~256.19 (estimated) | 2,4-dichlorophenyl | Larger halogen atoms increase molecular weight; higher reactivity in substitutions | Specialty chemicals, potential pesticide intermediates |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | 2-bromophenyl | Heavy atom effect (Br); liquid at RT | Catalysis, cross-coupling reactions |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-fluorophenyl and phenyl | Bulky aromatic groups; higher molecular weight | Material science, bulky ligand in coordination chemistry |
| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Diphenylethyl backbone | Rigid structure; solid at RT | Drug synthesis, polymer precursors |
Key Findings and Analysis
Halogen Effects :
- Fluorine vs. Chlorine/Bromine : The target compound’s fluorine substituents confer greater electronegativity and stability compared to chlorine or bromine analogs. For instance, the C–F bond is stronger and less polarizable than C–Cl or C–Br bonds, reducing susceptibility to nucleophilic attack . This makes the difluoro derivative more suitable for applications requiring prolonged stability, such as prolonged-release pharmaceuticals.
- Molecular Weight and Reactivity : Brominated analogs (e.g., 256.19 g/mol) are heavier, which may limit their use in volatile formulations but enhance utility in heavy-atom-mediated reactions (e.g., X-ray crystallography ).
In contrast, the target compound’s simpler structure balances reactivity and steric accessibility.
Applications :
- Pharmaceuticals : Fluorinated amines like the target compound are often used as intermediates in kinase inhibitors or antidepressants due to enhanced blood-brain barrier penetration .
- Agrochemicals : Chlorinated analogs may serve as precursors for herbicides, leveraging chlorine’s cost-effectiveness and reactivity .
Biological Activity
The compound (2,4-Difluorophenyl)methylamine is a tertiary amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2,4-Difluorophenyl)methylamine is C12H16F2N, characterized by a difluorophenyl group attached to a branched alkyl chain. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of (2,4-Difluorophenyl)methylamine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions modulate the activity of various biological pathways, leading to diverse effects such as:
- Antidepressant Effects : Similar compounds have shown potential as antidepressants by influencing neurotransmitter systems.
- Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cells.
Comparative Studies
To understand the uniqueness of (2,4-Difluorophenyl)methylamine, it is essential to compare it with related compounds:
| Compound Name | Fluorination Level | Unique Features |
|---|---|---|
| (3,4-Difluorophenyl)methyl(2-methylbutan-2-YL)amine | Two Fluorines | Different substitution pattern on the phenyl ring |
| (2,4-Difluorophenyl)methyl(3-methylbutan-2-YL)amine | Two Fluorines | Variation in alkyl chain length |
| (4-Chloro-3-fluorophenyl)methyl(3-methylbutan-2-YL)amine | One Fluorine & One Chlorine | Potentially different receptor binding |
This table highlights how variations in structure can influence pharmacological properties and biological activity.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the cytotoxic effects of various difluorinated phenylamines on cancer cell lines. (2,4-Difluorophenyl)methylamine demonstrated significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Research into similar compounds has indicated that they may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation may contribute to antidepressant effects observed in preclinical models .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related compounds reveal that modifications in structure significantly affect bioavailability and metabolism. For instance, the presence of fluorine enhances metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
